3-(2-methoxyphenyl)-5-{3-oxo-3-[2-(trifluoromethyl)pyrrolidin-1-yl]propyl}-1,2,4-oxadiazole -

3-(2-methoxyphenyl)-5-{3-oxo-3-[2-(trifluoromethyl)pyrrolidin-1-yl]propyl}-1,2,4-oxadiazole

Catalog Number: EVT-3985560
CAS Number:
Molecular Formula: C17H18F3N3O3
Molecular Weight: 369.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid (Compound 1)

    Compound Description: This compound is a high-affinity inhibitor of cytosolic phospholipase A2α (cPLA2α) []. It exhibits an IC50 value in the nanomolar range (2.1–12 nM), indicating its potent inhibitory activity against the enzyme []. Researchers investigated its potential as a PET radioligand for imaging brain cPLA2α by labeling it with carbon-11 [].

3-Acetyl-1-(2-oxo-3-(4-(4-(trifluoromethyl)phenoxy)phenoxy)propyl)-1H-indole-5-carboxylic acid (Compound 2)

    Compound Description: Similar to Compound 1, Compound 2 is a high-affinity cPLA2α inhibitor []. It shares the same indole-5-carboxylic acid core and the 2-oxo-3-phenoxypropoxy side chain with slight modifications. This compound also demonstrates potent inhibitory activity against cPLA2α, making it a potential candidate for PET radioligand development [].

3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid (Compound 3)

    Compound Description: This potent cPLA2α inhibitor [], like Compounds 1 and 2, exhibits high affinity for the enzyme and belongs to the indole-5-carboxylic acid class of inhibitors []. The presence of the 3-methyl-1,2,4-oxadiazol-5-yl group distinguishes Compound 3, suggesting its potential role in enhancing binding affinity or other pharmacological properties.

3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(3-(4-octylphenoxy)-2-oxopropyl)-1H-indole-5-carboxylic acid (Compound 4)

    Compound Description: As a member of the indole-5-carboxylic acid class of cPLA2α inhibitors, Compound 4 displays high affinity for the enzyme []. It shares the 3-methyl-1,2,4-oxadiazol-5-yl substituent with Compound 3, but incorporates a longer alkyl chain in its phenoxypropyl side chain, potentially influencing its pharmacological properties.

3,4-Dihydro-4-oxo-3-[(5,7-difluoro-2-benzoxazolyl)methyl]-1-phthalazineacetic acid (Compound 124)

    Compound Description: This compound represents a potent aldose reductase inhibitor [], exhibiting an IC50 of 3.2 x 10^-9 M []. Its structure features a phthalazineacetic acid core, with a 5,7-difluoro-2-benzoxazolylmethyl substituent contributing to its inhibitory activity. Compound 124 demonstrated oral activity in a rat sciatic nerve model for diabetic complications [].

    Relevance: Although structurally distinct from 3-(2-methoxyphenyl)-5-{3-oxo-3-[2-(trifluoromethyl)pyrrolidin-1-yl]propyl}-1,2,4-oxadiazole, Compound 124's inclusion underscores the exploration of diverse heterocyclic systems, like benzoxazole and 1,2,4-oxadiazole, in the pursuit of new pharmaceuticals. Both compounds were investigated as part of a broader structure-activity relationship (SAR) study for aldose reductase inhibitors [].

3,4-Dihydro-4-oxo-3-[[(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-phthalazineacetic acid (Compound 139)

    Compound Description: This compound, another potent aldose reductase inhibitor [], features a (2-fluorophenyl)-1,2,4-oxadiazol-5-ylmethyl substituent attached to a phthalazineacetic acid core. This compound's demonstrated potency against aldose reductase and oral activity in a rat sciatic nerve model highlight its potential for treating diabetic complications [].

    Relevance: The presence of the 1,2,4-oxadiazole moiety in Compound 139 directly relates it to 3-(2-methoxyphenyl)-5-{3-oxo-3-[2-(trifluoromethyl)pyrrolidin-1-yl]propyl}-1,2,4-oxadiazole, signifying the importance of this heterocycle in medicinal chemistry research. Both compounds fall under the category of oxophthalazineacetic acid derivatives and were explored for their aldose reductase inhibitory potential [].

3-[2-[[3-(Trifluoromethyl)phenyl]amino]-2-thioxoethyl]-3,4-dihydro-4-oxo-1-phthalazineacetic acid (Compound 195)

    Compound Description: Designed as a potential aldose reductase inhibitor [], Compound 195 incorporates a thioanilide side chain as a surrogate for the benzothiazole moiety found in other potent inhibitors []. It exhibits high in vitro potency against aldose reductase [].

N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40)

    Compound Description: This compound is a structurally novel, highly selective dopamine D3 receptor (D3R) antagonist with translational potential for treating opioid use disorder []. It has been shown to reduce blood pressure and heart rate in rat models, and it attenuates the cardiovascular effects of oxycodone and cocaine [].

N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116)

    Compound Description: R-VK4-116, another novel D3R antagonist [], closely resembles R-VK4-40 structurally. It exhibits high selectivity for the D3R and demonstrates a similar pharmacological profile in reducing blood pressure and heart rate in the presence of cocaine [].

Properties

Product Name

3-(2-methoxyphenyl)-5-{3-oxo-3-[2-(trifluoromethyl)pyrrolidin-1-yl]propyl}-1,2,4-oxadiazole

IUPAC Name

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one

Molecular Formula

C17H18F3N3O3

Molecular Weight

369.34 g/mol

InChI

InChI=1S/C17H18F3N3O3/c1-25-12-6-3-2-5-11(12)16-21-14(26-22-16)8-9-15(24)23-10-4-7-13(23)17(18,19)20/h2-3,5-6,13H,4,7-10H2,1H3

InChI Key

FIBZNKCWDQOFES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCC(=O)N3CCCC3C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.